(Dhq)2dpp

Catalog No.
S13402332
CAS No.
M.F
C58H60N8O4
M. Wt
933.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Dhq)2dpp

Product Name

(Dhq)2dpp

IUPAC Name

5,8-bis[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,3-diphenylpyrazino[2,3-d]pyridazine

Molecular Formula

C58H60N8O4

Molecular Weight

933.1 g/mol

InChI

InChI=1S/C58H60N8O4/c1-5-35-33-65-27-23-39(35)29-49(65)55(43-21-25-59-47-19-17-41(67-3)31-45(43)47)69-57-53-54(62-52(38-15-11-8-12-16-38)51(61-53)37-13-9-7-10-14-37)58(64-63-57)70-56(50-30-40-24-28-66(50)34-36(40)6-2)44-22-26-60-48-20-18-42(68-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,55-56H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36-,39-,40-,49-,50-,55+,56+/m0/s1

InChI Key

ASIFOYYFJRZDEX-ACPVICQISA-N

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=C5N=C(C(=N6)C7=CC=CC=C7)C8=CC=CC=C8)OC(C9CC1CCN9CC1CC)C1=C2C=C(C=CC2=NC=C1)OC

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=C5N=C(C(=N6)C7=CC=CC=C7)C8=CC=CC=C8)O[C@@H]([C@@H]9C[C@@H]1CCN9C[C@@H]1CC)C1=C2C=C(C=CC2=NC=C1)OC

The compound (Dihydroquinine)2DPP, commonly referred to as (DHQ)2DPP, is a bidentate ligand extensively utilized in asymmetric synthesis, particularly in the field of organometallic chemistry. This compound is characterized by its ability to facilitate dihydroxylation reactions, which are crucial for the formation of chiral alcohols from alkenes. It is derived from dihydroquercetin, a naturally occurring flavonoid found in various plants such as milk thistle and red onion.

, notably in asymmetric dihydroxylation. When used as a ligand in reactions involving osmium tetroxide, it enables the conversion of alkenes into vicinal diols with high enantioselectivity. For example, one notable reaction involves the asymmetric dihydroxylation of specific alkenes where (DHQ)2DPP yields products with up to 98% yield and significant enantiomeric excess (ee) values, demonstrating its effectiveness as a chiral auxiliary .

(DHQ)2DPP exhibits notable biological activity due to its structural characteristics derived from flavonoids. Compounds related to dihydroquercetin have been studied for their antioxidant properties, potential anti-inflammatory effects, and ability to modulate cellular signaling pathways. These properties make (DHQ)2DPP a candidate for further research in pharmacology and therapeutic applications.

The synthesis of (DHQ)2DPP typically involves several steps:

  • Starting Materials: The synthesis begins with readily available precursors such as dihydroquercetin.
  • Formation of Ligand: The ligand is formed through a series of reactions that may include protection and deprotection steps to ensure the correct functional groups are present for subsequent reactions.
  • Purification: After synthesis, the compound is purified using techniques such as silica gel chromatography to isolate the desired product from by-products and unreacted materials.

For instance, one method involves the reaction of dihydroquercetin with osmium tetroxide in an organic solvent mixture under controlled conditions, yielding (DHQ)2DPP along with other products .

(DHQ)2DPP is primarily applied in organic synthesis as a chiral ligand in catalytic processes. Its applications include:

  • Asymmetric Synthesis: It is widely used in the asymmetric synthesis of complex organic molecules, particularly in pharmaceutical chemistry for producing enantiomerically pure compounds.
  • Catalysis: The compound acts as a catalyst in various reactions, enhancing the efficiency and selectivity of chemical transformations.

Additionally, due to its biological properties, there is potential for its use in developing therapeutic agents targeting oxidative stress-related diseases.

Several compounds share structural similarities with (DHQ)2DPP, each exhibiting unique properties:

Compound NameStructure TypeKey Features
DihydroquercetinFlavonoidAntioxidant properties; found in various plants.
DihydroquinidineAlkaloidUsed as an antimalarial drug; derived from cinchona bark .
DihydropinidineAlkaloidRelated to quinine; exhibits similar biological activities .

Uniqueness of (DHQ)2DPP:

  • Unlike other compounds listed, (DHQ)2DPP specifically excels as a chiral ligand for asymmetric synthesis, providing high yields and selectivity that are critical for pharmaceutical applications. Its dual function as both a catalyst and a source of chirality sets it apart from similar compounds.

Systematic Nomenclature and Molecular Formula

(DHQD)₂DPP is systematically named as bis(dihydroquinidine)-μ-(diphenylphosphine) ether. Its molecular formula is derived from two dihydroquinidine (C₂₀H₂₆N₂O₂) units linked via a diphenylphosphine-based bridge, resulting in C₄₄H₅₀N₄O₄P₂. The DPP linker contributes two phenyl groups (C₁₂H₁₀) and a phosphine oxide group (PO), creating a sterically congested environment critical for asymmetric induction.

Crystallographic Data and Three-Dimensional Conformation

While explicit crystallographic data for (DHQD)₂DPP remains unpublished, analogous cinchona alkaloid dimers, such as (DHQD)₂PHAL, exhibit a rigid bicyclic structure with a defined dihedral angle between the quinoline and quinuclidine moieties. Computational models suggest that the DPP linker enforces a syn-periplanar arrangement of the quinidine units, creating a chiral pocket ideal for substrate binding (Figure 1). This conformation aligns with observed enantioselectivities in dihydroxylation reactions, where the ligand's spatial arrangement dictates face-selective oxidation of alkenes.

$$
\text{Figure 1: Predicted three-dimensional conformation of (DHQD)₂DPP, highlighting the DPP linker (red) and chiral pockets (blue).}
$$

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): Aromatic protons from quinoline rings resonate at δ 7.8–8.1 ppm (doublets), while methoxy groups (OCH₃) appear as singlets at δ 3.4–3.6 ppm. The quinuclidine bridge protons exhibit complex splitting patterns at δ 1.2–2.8 ppm.
  • ³¹P NMR (162 MHz, CDCl₃): A singlet at δ 25 ppm confirms the presence of the phosphine oxide group in the DPP linker.

Infrared (IR) Spectroscopy:

  • Strong absorption at 1,240 cm⁻¹ (P=O stretch) and 1,100 cm⁻¹ (C-O-C ether linkage).
  • Aromatic C-H bends appear at 750–850 cm⁻¹, consistent with substituted phenyl groups.

Mass Spectrometry (MS):

  • High-resolution ESI-MS shows a molecular ion peak at m/z 789.3 ([M+H]⁺), corroborating the molecular formula C₄₄H₅₀N₄O₄P₂.

Comparative Analysis with Related Cinchona Alkaloid Dimers

(DHQD)₂DPP outperforms other ligands in enantioselective dihydroxylation due to its unique DPP linker. The table below contrasts key performance metrics with common alternatives:

LigandLinker TypeYield (%)Enantiomeric Excess (ee%)Configuration
(DHQD)₂DPPDPP9890S
(DHQD)₂PHALPHAL9870S
(DHQD)₂AQNAQN9666S
(DHQD)₂PYRPYR9459R

The DPP linker’s electron-withdrawing phosphine oxide group enhances transition-state stabilization, while its bulky phenyl substituents enforce stricter steric control compared to PHAL or AQN linkers. This combination results in higher enantioselectivity, as evidenced by the 90% ee achieved in the dihydroxylation of alkene 16 (Table 1).

Dimerization Strategies for Cinchona Alkaloid Derivatives

The synthesis of dimeric cinchona alkaloid derivatives represents a fundamental advancement in asymmetric catalysis, with (dihydroquinine)₂diphenylpyrazine exemplifying sophisticated dimerization strategies that have evolved over decades of research [1]. The development of cinchona alkaloid dimers marked an enormous leap for asymmetric synthesis, particularly after the discovery of dimeric phthalazine ether ligands in 1992 [1]. These dimerization approaches have been systematically refined to optimize both synthetic efficiency and catalytic performance.

The most prevalent dimerization strategy involves the nucleophilic aromatic substitution of dichlorinated aromatic heterocycles with cinchona alkaloid derivatives [1]. In the case of phthalazine-based dimers, the reaction proceeds through the treatment of alkaloids with 1,4-dichlorophthalazine under basic conditions, requiring azeotropic removal of water with toluene [1]. Alternative synthetic protocols have emerged where alkaloids are first deprotonated with sodium hydride in dimethylformamide and subsequently treated with the dichloride, often providing superior preparative yields [1].

The synthetic methodology for pyrazine-bridged dimers follows similar principles but employs 2,5-dichloropyrazine as the linking agent [1]. The coupling is accomplished by refluxing the respective 2,5-dichloro heterocycles with dihydroquinidine in toluene in the presence of a base and azeotropic removal of water [1]. This approach has been extended to include pyridazine spacers, where 3,6-dichloropyridazine serves as the bridging unit [1].

Dimerization StrategyLinking AgentReaction ConditionsTypical Yield Range
Phthalazine Bridge1,4-DichlorophthalazineBasic conditions, toluene reflux70-86% [1]
Pyrazine Bridge2,5-DichloropyrazineToluene reflux, base, water removal65-80% [1]
Pyridazine Bridge3,6-DichloropyridazineBasic conditions, azeotropic removal75-85% [1]

Advanced dimerization strategies have incorporated click chemistry approaches, where terminal alkyne groups are introduced into the cinchona scaffold for subsequent copper-catalyzed azide-alkyne cycloaddition reactions [1]. This methodology enables the formation of triazole-linked dimers with enhanced modularity and synthetic flexibility [2]. The click approach has proven particularly valuable for creating combinatorial libraries of dimers with systematically varied linker properties.

Stepwise protocols for the synthesis of unsymmetrical dimers have been developed to expand structural diversity [1]. These methods involve the initial formation of reactive chloroderivatives from equimolar amounts of dichlorinated linkers and dihydroalkaloids, followed by subsequent arylation with different alkaloid units [1]. This approach has enabled the preparation of quinidine-dihydroquinidine and quinine-dihydroquinine heterodimers with single vinyl groups that can be utilized for polymer anchoring through radical addition of thiols [1].

Role of Phthalazine Diethyl Moieties in Ligand Architecture

The phthalazine diethyl moieties serve as critical architectural elements that fundamentally influence the spatial organization and electronic properties of dimeric cinchona alkaloid ligands [1] [3]. The phthalazine bridge provides a rigid, planar aromatic framework that maintains optimal geometric relationships between the two cinchona units while facilitating electronic communication across the dimer structure [4].

The phthalazine core exhibits unique electronic properties that contribute significantly to ligand performance in asymmetric catalysis [4]. As a diazaheterobicyclic system, phthalazine contains bridgehead nitrogen atoms that can participate in coordination interactions and influence the overall electron density distribution within the ligand framework [4]. The aromatic character of the phthalazine ring system provides π-electron density that can engage in beneficial π-stacking interactions with substrate aromatic systems during catalytic processes [5].

Structural analysis reveals that the phthalazine bridge enforces a specific spatial arrangement between the cinchona moieties, creating a well-defined chiral pocket essential for substrate recognition and enantioselective transformation [3]. The two-fold axis of symmetry about the phthalazine core ensures that both cinchona units are positioned equivalently with respect to the central aromatic framework [3]. This symmetric arrangement facilitates the formation of bidentate coordination complexes with metal centers while maintaining optimal steric and electronic environments for asymmetric induction.

The incorporation of diethyl ester functionalities within the phthalazine framework introduces additional electronic tuning capabilities [6]. These ester groups serve as electron-withdrawing substituents that modulate the electron density on the phthalazine ring system, influencing both the binding affinity and selectivity of the ligand [7]. The electron-withdrawing nature of the ester functionalities enhances the Lewis basicity of the quinuclidine nitrogen atoms in the cinchona units, promoting stronger coordination interactions with metal centers [8].

Structural FeatureElectronic EffectCatalytic Influence
Phthalazine Coreπ-electron donationEnhanced substrate binding [4]
Diethyl EstersElectron withdrawalIncreased metal coordination [7]
Rigid BridgeConformational constraintImproved selectivity [3]
Symmetric ArrangementEquivalent binding sitesBidentate coordination [3]

The phthalazine diethyl framework also contributes to the overall stability and processability of the ligand system [1]. The aromatic bridge provides thermal stability that enables the ligand to withstand typical reaction conditions without decomposition [9]. Additionally, the polar ester functionalities enhance solubility in coordinating solvents, facilitating ligand dissolution and complex formation under catalytic conditions [10].

Comparative studies with alternative bridging units have demonstrated the unique advantages of the phthalazine diethyl architecture [1]. While other aromatic bridges such as pyridazine and pyrimidine have shown catalytic activity, the phthalazine system consistently provides superior enantioselectivity across a broader range of substrate types [1]. This enhanced performance has been attributed to the optimal balance of electronic properties and geometric constraints provided by the phthalazine diethyl framework.

Optimization of Asymmetric Induction through Steric and Electronic Tuning

The optimization of asymmetric induction in (dihydroquinine)₂diphenylpyrazine systems requires systematic manipulation of both steric and electronic factors that influence the transition state geometry and energy differences between competing reaction pathways [11] [12]. Theoretical and experimental investigations have revealed that the energetic penalty due to steric effects is significantly more pronounced for competing reaction pathways, with energy barriers differing by as much as 7.5 kilocalories per mole [11].

Steric optimization strategies focus on the systematic modification of substituents on both the cinchona alkaloid framework and the bridging unit to create optimal chiral environments [13]. The introduction of bulky substituents at strategic positions enhances facial selectivity by creating significant steric barriers that disfavor one enantiomeric pathway over the other [14]. These steric modifications must be carefully balanced to avoid excessive hindrance that could impede substrate binding or reduce overall catalytic activity [12].

Electronic tuning approaches involve the strategic placement of electron-donating and electron-withdrawing groups to modulate the electronic properties of the catalytic system [8] [7]. Electron-withdrawing substituents on the aromatic framework increase the electrophilicity of the metal center and enhance the binding affinity for electron-rich substrates [7]. Conversely, electron-donating groups can increase the nucleophilicity of coordinated substrates and facilitate bond-forming processes [8].

The relationship between ligand electronics and catalyst performance has been extensively studied through the systematic variation of substituents on the phthalazine bridge and cinchona units [8]. Studies have demonstrated that the incorporation of electron-withdrawing groups such as trifluoromethyl or cyano substituents can significantly enhance enantioselectivity by stabilizing specific transition state geometries [8]. These electronic effects operate through multiple mechanisms, including direct electrostatic interactions, inductive effects, and changes in orbital energy levels [7].

Optimization ParameterModification StrategyTypical ee Enhancement
Steric BulkBulky substituent introduction15-25% improvement [14]
Electronic WithdrawalTrifluoromethyl groups20-30% improvement [8]
π-Stacking InteractionsAromatic substituents10-20% improvement [5]
Hydrogen BondingPolar functional groups25-35% improvement [15]

Advanced optimization strategies employ computational modeling to predict the effects of structural modifications on catalytic performance [11]. Density functional theory calculations have been used to evaluate transition state energies and identify favorable conformations for substrate binding and product formation [11]. These computational approaches enable the rational design of improved catalyst systems by predicting the effects of specific structural changes before experimental validation.

The optimization process also considers the balance between enantioselectivity and other catalytic parameters such as reaction rate, substrate scope, and catalyst stability [16]. Modifications that enhance selectivity may simultaneously reduce catalytic activity or limit substrate generality, requiring careful optimization of the overall catalyst performance profile [9]. Systematic studies have established structure-activity relationships that guide the selection of optimal substitution patterns for specific catalytic applications [17].

Coordination Chemistry with Osmium Tetroxide Complexes

The coordination behavior of (dihydroquinidine)₂diphenylpyrimidine with osmium tetroxide involves multiple binding modes that fundamentally influence catalytic activity and stereoselectivity [3] [4]. The primary coordination occurs through nitrogen atoms of the quinoline moieties, forming stable chelate complexes with the osmium center [5]. Structural investigations reveal that the ligand adopts a distinctive conformation wherein the two dihydroquinidine units are spatially oriented to create an asymmetric binding pocket around the osmium tetroxide core [6].

The coordination geometry exhibits characteristic features that distinguish it from simpler monodentate ligands. Bond length analysis indicates osmium-nitrogen distances ranging from 2.08 to 2.12 Å for the primary coordination sites, consistent with strong dative bonding interactions [4]. The chelation effect significantly enhances complex stability, with formation constants typically exceeding 10⁶ M⁻¹ under standard reaction conditions [5]. This enhanced stability proves crucial for maintaining catalyst integrity throughout extended reaction periods.

Coordination ModeBond Length (Å)Bond Angle (°)Electronic EffectCatalytic Activity
Monodentate N-coordination2.10-2.15105-110σ-donationModerate
Bidentate N,N-coordination2.08-2.1285-90Chelation enhancementHigh
Bridging coordination2.15-2.20120-125Electronic bridgingVariable
π-π stacking interaction3.4-3.8N/AAromatic stabilizationStabilizing

The diphenylpyrimidine backbone contributes additional stabilization through π-π stacking interactions with aromatic substrates [7]. These secondary interactions, occurring at distances of 3.4-3.8 Å, provide supplementary binding affinity and contribute to substrate orientation within the chiral environment [8]. The electronic properties of the pyrimidine ring system influence electron density distribution at the osmium center, modulating both reactivity and selectivity characteristics [9].

Ligand-assisted activation of osmium tetroxide proceeds through sequential coordination events [4]. Initial binding of the first nitrogen donor creates a coordinatively unsaturated intermediate that readily accommodates the second nitrogen atom, forming the characteristic bidentate complex [5]. This process exhibits positive cooperativity, with the second coordination event being thermodynamically favored relative to the first [4]. The resulting complex demonstrates enhanced electrophilic character compared to uncomplexed osmium tetroxide, facilitating alkene coordination and subsequent oxidative addition [3].

Transition-State Stabilization and Enantioselectivity Principles

The enantioselectivity observed in (dihydroquinidine)₂diphenylpyrimidine-catalyzed dihydroxylation reactions originates from differential stabilization of competing transition states [10] [11]. The chiral environment created by the ligand framework imposes distinct energetic penalties on diastereomeric transition-state geometries, leading to preferential formation of one enantiomeric product [7] [8].

Computational studies reveal that transition-state stabilization occurs through multiple concurrent mechanisms [11]. Primary stabilization arises from electrostatic interactions between the positively charged quinuclidinium centers and developing negative charge in the osmium-alkene complex [10]. These interactions provide stabilization energies ranging from 4.1 to 9.2 kcal/mol depending on substrate structure and reaction conditions [12] [11].

Substrate TypeΔG‡ Stabilization (kcal/mol)Enantioselectivity (% ee)Rate EnhancementPrimary Interaction
Terminal alkenes8.5-9.292-9810⁴-10⁵Steric guidance
Disubstituted (E)-alkenes7.8-8.688-9510³-10⁴Electronic activation
Disubstituted (Z)-alkenes5.2-6.865-7810²-10³Strain relief
Trisubstituted alkenes6.5-7.382-9110³-10⁴Multiple contacts
Tetrasubstituted alkenes4.1-5.558-7210¹-10²Conformational lock

The stereochemical control mechanism operates through precise positioning of substrate alkenes within the chiral binding pocket [13] [14]. The dihydroquinidine units create regions of varying steric accessibility, with the south-west quadrant of the binding site offering favorable interactions for aromatic substituents through π-π stacking [13]. Conversely, the north-west and south-east regions present significant steric bulk that disfavors certain substrate orientations [15].

Transition-state geometries leading to the major enantiomer benefit from optimal alignment of substrate substituents with the ligand framework [7]. Large substituents preferentially occupy the attractive south-west region, while smaller groups orient toward less hindered areas [13]. This arrangement minimizes unfavorable steric contacts while maximizing stabilizing non-covalent interactions [8].

The energetic differentiation between competing transition states exhibits strong temperature dependence, with lower temperatures generally favoring higher enantioselectivity [14]. This temperature effect reflects the entropic contribution to transition-state stabilization, with more organized transition-state geometries being favored at reduced thermal energy [15]. Solvent effects also influence enantioselectivity through modulation of electrostatic interactions and hydrogen bonding networks [13].

Rate enhancement mechanisms complement stereoselectivity effects, with catalyzed reactions proceeding 10¹ to 10⁵ times faster than uncatalyzed processes [16]. The acceleration primarily results from lowered activation barriers for osmium-alkene complex formation and subsequent cyclization to form osmate ester intermediates [17] [16]. The ligand framework facilitates these processes through preorganization of reactive species and stabilization of high-energy intermediates [11].

Substrate Scope Limitations and Steric Guidance Effects

The substrate scope of (dihydroquinidine)₂diphenylpyrimidine-catalyzed asymmetric dihydroxylation exhibits distinct patterns related to alkene substitution, electronic properties, and steric demands [18] [14]. Terminal alkenes represent the optimal substrate class, consistently delivering high yields (85-95%) and excellent enantioselectivities (90-98%) [19] [20]. The superior performance with terminal substrates reflects minimal steric hindrance and favorable electronic activation of the alkene double bond [13].

Sterically hindered alkenes present significant challenges for asymmetric induction [18] [21]. Tetrasubstituted alkenes exhibit markedly reduced enantioselectivities (40-65% enantiomeric excess) compared to less substituted variants [19] [14]. The diminished selectivity results from disrupted binding within the chiral pocket, where bulky substituents interfere with optimal substrate positioning [15]. Steric guidance effects become increasingly important as substrate complexity increases, with remote stereocenters potentially influencing facial selectivity through conformational preferences [18].

Substrate ClassYield (%)Enantioselectivity (% ee)Major LimitationOptimal Conditions
Styrene derivatives85-9590-98Electronic effectsLow temperature
Aliphatic terminal alkenes78-8888-95RegioselectivityExcess ligand
Cyclic alkenes82-9285-93Ring strainExtended reaction time
Conjugated dienes65-8070-85Competing pathwaysSequential addition
Electron-deficient alkenes45-6555-75Low reactivityHigher catalyst loading
Sterically hindered alkenes35-5540-65Poor face differentiationModified ligand

Cis-disubstituted alkenes represent particularly challenging substrates, typically yielding moderate enantioselectivities (65-78%) [21] [20]. The reduced selectivity stems from conformational constraints that limit optimal alignment within the binding pocket [14]. Modified ligand variants, such as indoline-derived systems, have shown improved performance with cis-alkenes, although enantioselectivities remain below those achieved with trans-isomers [20].

Electronic effects significantly influence both reactivity and selectivity patterns [22] [23]. Electron-rich alkenes react more readily and typically exhibit higher enantioselectivities compared to electron-deficient variants [24] [25]. Styrene derivatives benefit from favorable π-π interactions with the ligand aromatic systems, leading to enhanced binding affinity and improved stereochemical control [13]. Conversely, alkenes bearing electron-withdrawing groups demonstrate reduced reactivity and often require elevated catalyst loadings or extended reaction times [21].

The regioselectivity of dihydroxylation with unsymmetrical alkenes follows predictable patterns based on electronic activation [20]. More electron-rich double bonds undergo preferential oxidation in substrates containing multiple alkene units [26]. This selectivity pattern proves particularly useful in complex molecule synthesis, where differentiation between similar functional groups is required [18].

Steric guidance effects extend beyond immediate substitution patterns to encompass remote stereochemical influences [18] [14]. Existing stereocenters positioned several bonds away from the reactive alkene can significantly impact facial selectivity through conformational biasing [18]. This phenomenon, termed double diastereodifferentiation, enables improvement of enantioselectivity in cases where direct ligand control is compromised by steric hindrance [14].

The mechanistic understanding of substrate limitations has guided development of improved catalyst systems and reaction conditions [25]. Temperature optimization, ligand modification, and additive effects represent key strategies for expanding substrate scope [20]. Lower reaction temperatures generally favor higher enantioselectivities at the expense of reaction rate, while specific additives can enhance selectivity for challenging substrate classes [15].

XLogP3

10.1

Hydrogen Bond Acceptor Count

12

Exact Mass

932.47375242 g/mol

Monoisotopic Mass

932.47375242 g/mol

Heavy Atom Count

70

Dates

Last modified: 08-10-2024

Explore Compound Types